molecular formula C16H14N4OS B6051681 2-{4-AMINO-6-[2-(3-METHYL-2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}PHENOL

2-{4-AMINO-6-[2-(3-METHYL-2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}PHENOL

Cat. No.: B6051681
M. Wt: 310.4 g/mol
InChI Key: LYXVHWMMKGFVBV-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-AMINO-6-[2-(3-METHYL-2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}PHENOL is a complex organic compound that features a triazine ring substituted with an amino group, a phenol group, and a vinyl-thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-AMINO-6-[2-(3-METHYL-2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}PHENOL typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-{4-AMINO-6-[2-(3-METHYL-2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}PHENOL can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenol and amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{4-AMINO-6-[2-(3-METHYL-2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}PHENOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-AMINO-6-[2-(3-METHYL-2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}PHENOL involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The vinyl-thiophene moiety and triazine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-AMINO-6-[2-(3-METHYL-2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}PHENOL is unique due to its combination of a triazine ring with a vinyl-thiophene moiety, providing distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[4-amino-6-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1,3,5-triazin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-10-8-9-22-13(10)6-7-14-18-15(20-16(17)19-14)11-4-2-3-5-12(11)21/h2-9,21H,1H3,(H2,17,18,19,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXVHWMMKGFVBV-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=CC2=NC(=NC(=N2)N)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/C2=NC(=NC(=N2)N)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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